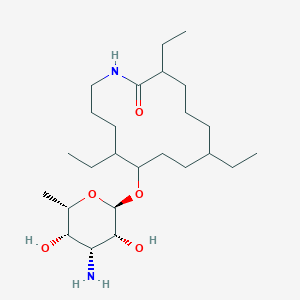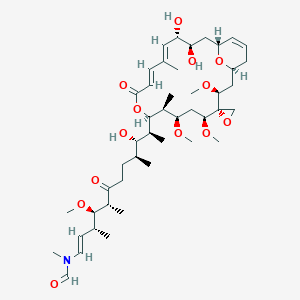
6-Hydroxyscytophycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyscytophycin B is a natural product that belongs to the scytophycin family. It is a complex molecule that has been found to exhibit several biological activities, including antitumor and antiviral properties. Due to its potential therapeutic applications, 6-Hydroxyscytophycin B has become an area of interest in scientific research.
Applications De Recherche Scientifique
DNA Cleavage Activity in Anticancer Research
6-Hydroxyscytophycin B has been explored in the context of cancer research, particularly regarding its DNA cleavage activity. This property is significant for the development of anticancer drugs, as seen in the engineered production of novel analogues like 6'-deoxy-BLM Z. These analogues exhibit potential for enhanced anticancer activity due to their efficient DNA cleavage abilities, making them promising candidates for further cancer treatment research (Huang et al., 2012).
Cytochrome P-450 Enzyme Studies
Research into cytochrome P-450 enzymes, which play a crucial role in various metabolic processes, has utilized 6-Hydroxyscytophycin B. Studies focus on understanding the hydroxylation of substrates like 6-deoxyerythronolide B, a crucial step in erythromycin biosynthesis. This research is pivotal for developing new antibiotics and understanding microbial resistance mechanisms (Shafiee & Hutchinson, 1988).
Metabolic Engineering in Medicinal Plants
6-Hydroxyscytophycin B also plays a role in the metabolic engineering of medicinal plants. For example, it's involved in the transformation processes leading to the production of scopolamine, a medically important compound found in plants like Atropa belladonna. This research aids in enhancing the production of valuable medicinal compounds through genetic engineering (Hashimoto, Yun, & Yamada, 1993).
Antibacterial Applications
Another area of application is in the study of antibacterial properties. Research on 6-Hydroxyscytophycin B derivatives has revealed their potential in creating new antibiotics with specific targets and reduced resistance issues. These studies contribute significantly to the ongoing search for effective treatments against resistant bacterial strains (Morimoto et al., 1990).
Propriétés
Numéro CAS |
132368-18-4 |
|---|---|
Nom du produit |
6-Hydroxyscytophycin B |
Formule moléculaire |
C45H73NO13 |
Poids moléculaire |
836.1 g/mol |
Nom IUPAC |
N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16,17-dihydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H73NO13/c1-27-15-18-41(51)59-44(32(6)42(52)28(2)16-17-35(48)30(4)43(56-11)29(3)19-20-46(7)26-47)31(5)38(53-8)24-40(55-10)45(25-57-45)39(54-9)23-34-14-12-13-33(58-34)22-37(50)36(49)21-27/h12-13,15,18-21,26,28-34,36-40,42-44,49-50,52H,14,16-17,22-25H2,1-11H3/b18-15+,20-19+,27-21+/t28-,29+,30-,31-,32-,33-,34-,36-,37+,38+,39-,40-,42-,43+,44-,45-/m0/s1 |
Clé InChI |
ZTRATTIWNXCURD-YRCXACEXSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)O)OC)OC)OC |
SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC |
SMILES canonique |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC |
Synonymes |
6-hydroxyscytophycin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




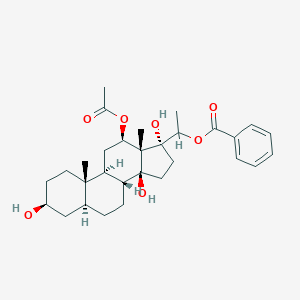
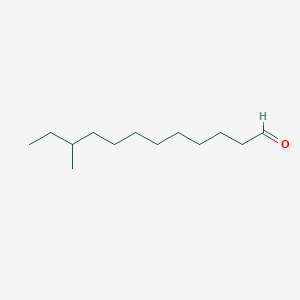


![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)


![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
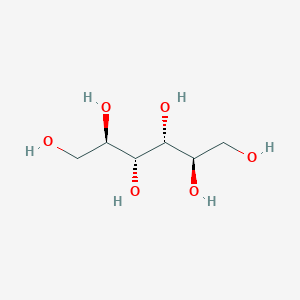
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)

